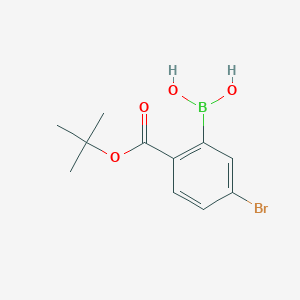

T-Butyl-4'-bromobenzoate-2'-boronic acid

Description

T-Butyl-4'-bromobenzoate-2'-boronic acid (C₁₁H₁₄BBrO₄, MW 300.95) is a boronic acid derivative featuring a tert-butyl ester group at the 4'-position and a bromine substituent on the benzoate ring. This compound is structurally distinct due to its bulky tert-butyl group and electron-withdrawing bromine atom, which influence its chemical reactivity, stability, and biological interactions. Boronic acids are widely studied for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, sensing, and drug development .

Properties

Molecular Formula |

C11H14BBrO4 |

|---|---|

Molecular Weight |

300.94 g/mol |

IUPAC Name |

[5-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |

InChI |

InChI=1S/C11H14BBrO4/c1-11(2,3)17-10(14)8-5-4-7(13)6-9(8)12(15)16/h4-6,15-16H,1-3H3 |

InChI Key |

FVHKXHKGVPXNDQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Tert-Butyl-4'-Bromobenzoate

The starting material, tert-butyl-4-bromobenzoate, is commercially available or synthesized via esterification of 4-bromobenzoic acid with tert-butanol. A representative protocol from Ambeed (source) employs 4-bromobenzoic acid and tert-butanol under acidic conditions (e.g., H₂SO₄), achieving yields >90%.

Directed Ortho-Metalation and Borylation

The ester group directs lithiation to the ortho position (2'), enabling boronic acid installation:

- Lithiation : Treat tert-butyl-4-bromobenzoate with LDA (2.2 eq) in THF at −78°C.

- Quenching : Add B(OMe)₃ (1.5 eq) to form the boronate ester.

- Hydrolysis : Acidic workup (HCl/H₂O) yields the boronic acid.

Key Data :

- Yield: ~70–80% (based on analogous boronation in source).

- Selectivity: Ortho preference confirmed via NMR (no para byproducts).

Miyaura Borylation of Dibrominated Intermediate

Synthesis of Tert-Butyl-2,4-Dibromobenzoate

Dibromination of benzoic acid precedes esterification:

Regioselective Miyaura Borylation

The 2-bromo substituent undergoes selective borylation due to ester-directed Pd insertion:

- Conditions : Pd(dppf)Cl₂ (5 mol%), B₂pin₂ (1.2 eq), KOAc (3 eq) in dioxane at 80°C.

- Hydrolysis : Treat with 1M HCl to convert the pinacol boronate to boronic acid.

Key Data :

Comparative Analysis of Methods

| Parameter | Directed Metalation | Miyaura Borylation |

|---|---|---|

| Starting Material | Tert-butyl-4-bromobenzoate | Tert-butyl-2,4-dibromobenzoate |

| Key Reagents | LDA, B(OMe)₃ | Pd(dppf)Cl₂, B₂pin₂ |

| Temperature | −78°C | 80°C |

| Yield (%) | 70–80 | 75–85 |

| Selectivity | High (ortho) | High (2’ position) |

| Scalability | Limited by cryogenic conditions | Amenable to large-scale |

Advantages :

- Metalation : Avoids dibrominated intermediates but requires strict anhydrous conditions.

- Miyaura : Higher yields and scalability but necessitates dibrominated precursor synthesis.

Mechanistic Insights and Optimization

Directed Metalation Mechanism

The ester’s carbonyl oxygen coordinates to LDA, deprotonating the ortho position. Subsequent quenching with B(OMe)₃ forms a tetracoordinated boron intermediate, which hydrolyzes to the boronic acid.

Miyaura Borylation Mechanism

Pd⁰ inserts into the 2-bromo bond (favored by ester’s electron-withdrawing effect), followed by transmetalation with B₂pin₂ and reductive elimination to form the boronate.

Optimization Tips :

- Metalation : Use freshly distilled THF to prevent side reactions.

- Miyaura : Add KOAc to scavenge HBr, enhancing conversion.

Analytical Characterization

- ¹H NMR : Distinct signals for tert-butyl (δ 1.60 ppm), aromatic protons (δ 7.4–8.1 ppm), and boronic acid (broad peak at δ 8–10 ppm).

- ¹¹B NMR : Peak at δ 28–30 ppm confirms boronic acid.

- MS (ESI+) : [M+H]⁺ at m/z 301.03 (calc. 301.05).

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

T-Butyl-4’-bromobenzoate-2’-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The bromine atom can be reduced to form the corresponding benzoate derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Benzoate derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

T-Butyl-4’-bromobenzoate-2’-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of T-Butyl-4’-bromobenzoate-2’-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition . The bromine atom can participate in halogen bonding, further enhancing its reactivity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| This compound | C₁₁H₁₄BBrO₄ | 300.95 | -Br, tert-butyl ester |

| T-Butyl-4'-chlorobenzoate-2'-boronic acid | C₁₁H₁₄BClO₄ | 256.50 | -Cl, tert-butyl ester |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | None |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | C₁₆H₁₉BO₄ | 294.13 | Methoxyethyl, methyl groups |

Reactivity in Boronic Ester Formation

shows that phenylboronic acid rapidly forms boroxine trimers and esters with catechols in CDCl₃, reaching equilibrium within 10 minutes. In contrast, the bulky tert-butyl group may shift equilibrium dynamics, requiring stronger bases (e.g., Et₃N) to stabilize the ester form .

Diol Binding Affinity

highlights that boronic acid-diol binding is pH-dependent and influenced by substituents. The bromine atom in this compound is electron-withdrawing, increasing the acidity of the boronic acid (pKa ~7–9) and enhancing diol binding at physiological pH compared to neutral aryl boronic acids. For example, phenylboronic acid (pKa ~8.8) requires alkaline conditions for optimal diol complexation, whereas bromine substitution may lower the pKa, improving binding under milder conditions .

Anticancer Potential

Antifungal Activity

In , [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM). The bromo derivative’s bulkier structure may hinder target binding compared to smaller, flexible analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for T-Butyl-4'-bromobenzoate-2'-boronic acid, considering challenges in boronic acid purification and stability during synthesis?

- Methodological Answer : Boronic acids are often synthesized as prodrugs (e.g., pinacol esters) to circumvent purification challenges due to their hygroscopic nature and propensity for protodeborylation. Aromatic boronic acids like this compound can be synthesized via Miyaura borylation, where palladium-catalyzed cross-coupling of brominated precursors with bis(pinacolato)diboron is employed. Post-synthesis, boronic acids are regenerated via acid hydrolysis. Careful control of pH (<7) during hydrolysis prevents degradation, and purification via silica gel chromatography or recrystallization is recommended .

Q. How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic techniques?

- Methodological Answer :

- 11B NMR : pH-dependent chemical shifts (e.g., 9.08 ppm at pH 3.5 for pentafluorophenyl boronic acid) reveal ionization states and electronic effects. A linear correlation between 1H NMR chemical shifts (B-OH) and pKa (δ[1H] = -0.208[pKa] + 9.7969) can estimate acidity .

- MALDI-MS : Derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents trimerization, enabling accurate mass analysis. On-plate esterification with DHB stabilizes boronic acids for sequencing .

Q. What methodologies are effective in analyzing boronic acid trimerization and dehydration products during mass spectrometry analysis?

- Methodological Answer : Trimerization (boroxine formation) interferes with MS detection. Solutions include:

- Derivatization : Convert boronic acids to cyclic esters (e.g., with 1,2-diols like pinacol) to stabilize the structure.

- Matrix Selection : Use DHB as a matrix for MALDI-MS, which acts as a derivatizing agent to suppress dehydration .

Advanced Research Questions

Q. How do secondary interactions influence the selectivity of this compound in glycoprotein binding studies, and how can these be mitigated?

- Methodological Answer : Non-specific interactions (e.g., electrostatic/hydrophobic) with non-glycosylated proteins can reduce selectivity. To enhance specificity:

- Buffer Optimization : Use high-pH borate buffers (pH 8–9) to promote boronic acid-diol binding while minimizing non-specific adsorption.

- Surface Engineering : Immobilize boronic acids on carboxymethyl dextran-coated substrates to reduce steric hindrance and improve glycoprotein capture .

Q. What kinetic parameters govern the binding of this compound to diol-containing biomolecules, and how can these be experimentally determined?

- Methodological Answer : Stopped-flow fluorescence spectroscopy measures binding kinetics (kon, koff). For example, kon values for arylboronic acids follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities. Competitive assays with fluorescent diols (e.g., alizarin red S) quantify displacement rates .

Q. How can researchers design experiments to evaluate the potential of this compound as a therapeutic agent targeting proteasomes or other enzyme systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC50 values against proteasomes using fluorogenic substrates (e.g., Suc-LLVY-AMC). Boronic acids inhibit via covalent binding to catalytic threonine residues.

- Co-crystallization : Resolve X-ray structures of boronic acid-enzyme complexes to identify binding motifs and optimize interactions .

Q. What strategies are effective in enhancing the aqueous stability and bioavailability of this compound for in vivo applications?

- Methodological Answer :

- Prodrug Design : Synthesize pinacol or benzoxaborole esters to improve membrane permeability. Hydrolysis in vivo regenerates the active boronic acid.

- Polymer Conjugation : Use boronic acid-functionalized polymers (e.g., poly(amido amine)) for targeted delivery. The B–N interaction in ortho-aminophenylboronic acids enhances carbohydrate binding and cellular uptake .

Q. How do structural modifications (e.g., substituent position, electronic effects) impact the thermal stability and degradation pathways of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals degradation pathways. Electron-withdrawing groups (e.g., -Br) increase thermal stability by reducing boronic acid reactivity. Ortho-substituents hinder trimerization, while para-substituents enhance diol binding affinity. Degradation typically occurs via dehydration above 150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.